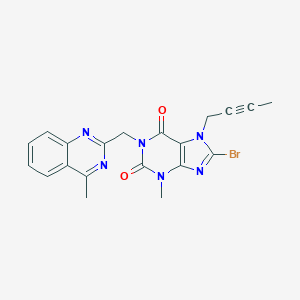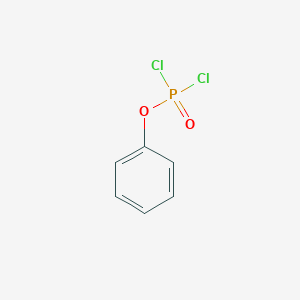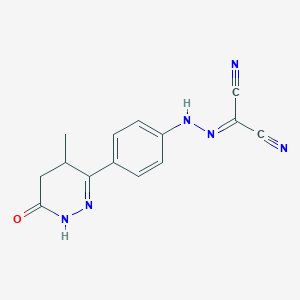
Simendan
Übersicht
Beschreibung
Simendan is not directly mentioned in the available literature; however, the synthesis and analysis of compounds with complex molecular structures offer insights that could be applied to understanding Simendan's characteristics. Chemical synthesis has evolved to combine chemistry and biology, aiming to create molecules with specific functions by integrating Nature's strategies with synthetic approaches (Wu & Schultz, 2009).
Synthesis Analysis
Reticular synthesis, a method that uses secondary building units to direct the assembly of ordered frameworks, represents a modern approach to creating materials with predetermined structures and properties. This method has been instrumental in designing materials with significant porosity and gas storage capacities (Yaghi et al., 2003).
Molecular Structure Analysis
The analysis of molecular structures, particularly through noncovalent synthesis, reveals the importance of noncovalent interactions in determining the structure and function of complex molecules. Such analyses underscore the role of these interactions in creating molecules with unique properties (Whitesides et al., 1995).
Chemical Reactions and Properties
The synthesis of tetrasubstituted nine-atom germanium deltahedral clusters illustrates the complex reactions and properties of compounds with specific configurations. These clusters demonstrate unique dynamics in solution, influenced by their molecular structure (Li & Sevov, 2014).
Physical Properties Analysis
Investigations into the physical properties of compounds, such as divalent lanthanide chemistry, shed light on the interactions between different elements and their impact on a compound's stability and structure (Tilley et al., 1984).
Chemical Properties Analysis
The exploration of chemical properties, as demonstrated by the synthesis and characterization of compounds like CpBe(SiMe3), provides insights into the potential reactivity and applications of new materials. These compounds highlight the significance of specific element-to-element bonds and their influence on a compound's behavior (Saulys & Powell, 2003).
Wissenschaftliche Forschungsanwendungen
- Dosage: Typically initiated with a loading dose followed by a continuous infusion .
- Administration: Intravenous infusion, with dosages adjusted based on patient response and tolerance . Results:
- Efficacy: Improved cardiac output and reduced symptoms of heart failure .
- Quantitative Data: Studies have shown significant improvements in hemodynamic parameters such as stroke volume and ejection fraction .
- Dosage: Similar to AHF, with careful monitoring due to the critical nature of the condition . Results:
- Outcomes: Use of Levosimendan in cardiogenic shock has been associated with improved survival rates and better organ perfusion .
- Monitoring: Echocardiography is often used to assess right ventricular function during treatment . Results:
- Clinical Improvement: Patients exhibit better right ventricular performance and overall clinical status .
- Timing: Administered before, during, or after surgery based on the surgical protocol . Results:
- Surgical Outcomes: Reduced incidence of postoperative complications and improved post-surgical recovery .
- Combination Therapy: Often used in conjunction with other treatments for septic shock . Results:
- Hemodynamic Stability: Patients may show improved hemodynamic stability and reduced need for vasopressor support .
- Supportive Care: Used as part of the supportive care in managing acute episodes . Results:
- Recovery: Patients often experience a rapid improvement in cardiac function and symptoms .
- Dosage: Administered intermittently in outpatient settings .
- Administration: Intravenous infusion over a period, usually without a loading dose . Results:
- Efficacy: Improved exercise capacity and quality of life in CHF patients .
- Quantitative Data: Studies have shown a reduction in hospitalization rates and improvement in New York Heart Association (NYHA) functional class .
- Dosage and Administration: Carefully titrated to the child’s weight and clinical condition . Results:
- Clinical Outcomes: Improved hemodynamics and reduced need for additional inotropic support .
- Monitoring: Hemodynamic monitoring via right heart catheterization may be employed . Results:
- Hemodynamic Improvement: Some studies have reported reductions in pulmonary vascular resistance and improved right ventricular function .
- Dosage: Adjusted according to renal function and patient’s fluid status . Results:
- Renal Outcomes: Some evidence suggests improved urine output and decreased serum creatinine levels .
- Dosage: Individualized based on the patient’s cardiac function and type of chemotherapy . Results:
- Cardioprotection: Preliminary results indicate potential in reducing chemotherapy-induced cardiac dysfunction .
- Dosage: Similar to cardiac surgery protocols, with modifications based on the type of surgery . Results:
- Surgical Outcomes: May lead to reduced perioperative morbidity and better postoperative recovery .
- Dosage: Adjusted according to the severity of heart failure and patient response . Results:
- Clinical Outcomes: Studies indicate improved cardiac output and reduced symptoms in patients with AdHF .
- Administration: Intravenous infusion, often started before surgery . Results:
- Surgical Outcomes: Reduced incidence of LCOS and associated complications .
- Formulation: Oral administration is being explored as a new therapeutic approach . Results:
- Therapeutic Potential: Early research suggests possible benefits in ALS management .
- Dosage: Tailored to individual patient needs, often based on preoperative cardiac function . Results:
- Perioperative Management: May lead to improved cardiac function and reduced postoperative complications .
Safety And Hazards
Zukünftige Richtungen
Simendan is being investigated for its potential in facilitating weaning from cardiorespiratory support in critically ill patients . It has shown promise in reducing plasma NT-proBNP level, making it a potentially effective treatment for acute heart failure .
Relevant Papers
Several papers have been published on Simendan, discussing its uses, mechanism of action, and potential future applications . These papers provide valuable insights into the current understanding and ongoing research on Simendan.
Eigenschaften
IUPAC Name |
2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXMKTBCFHIYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861357 | |
| Record name | Simendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Simendan | |
CAS RN |
131741-08-7 | |
| Record name | Simendan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131741087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simendan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Simendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIMENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349552KRHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





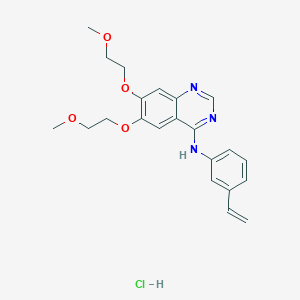
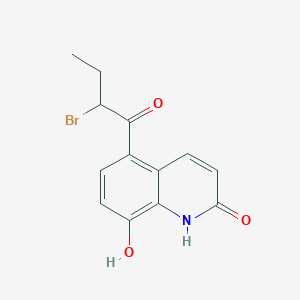
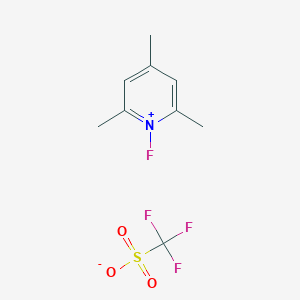



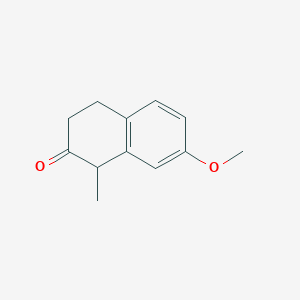
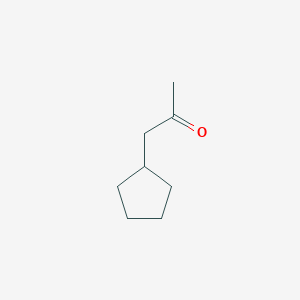
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)
